molecular formula C21H29Cl3N2O2 B195973 Hydroxyzine Hydrochloride CAS No. 2192-20-3

Hydroxyzine Hydrochloride

Cat. No.: B195973
CAS No.: 2192-20-3
M. Wt: 447.8 g/mol
InChI Key: ANOMHKZSQFYSBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Formula and Systematic Nomenclature

Hydroxyzine dihydrochloride exhibits the molecular formula C21H29Cl3N2O2, representing a molecular weight of 447.83 g/mol. The systematic IUPAC nomenclature identifies this compound as 2-(2-{4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethoxy)ethan-1-ol dihydrochloride. This nomenclature reflects the complex structural architecture containing a piperazine ring system linked to a chlorinated diphenylmethane moiety through an ethoxy chain terminating in a hydroxyl group. The dihydrochloride designation indicates the presence of two hydrochloride salt formations, which significantly influence the compound's physicochemical properties.

The CAS Registry Number 2192-20-3 uniquely identifies hydroxyzine dihydrochloride in chemical databases. Alternative chemical descriptors include the InChI key ANOMHKZSQFYSBR-UHFFFAOYSA-N and the SMILES notation Cl.Cl.OCCOCCN1CCN(CC1)C(C1=CC=CC=C1)C1=CC=C(Cl)C=C1. The European Community number 218-586-3 provides additional regulatory identification. These standardized identifiers facilitate consistent chemical communication across international databases and regulatory frameworks.

Property Value Source
Molecular Formula C21H29Cl3N2O2
Molecular Weight 447.83 g/mol
CAS Number 2192-20-3
IUPAC Name 2-(2-{4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethoxy)ethan-1-ol dihydrochloride
InChI Key ANOMHKZSQFYSBR-UHFFFAOYSA-N

Crystallographic Data and Solid-State Properties

Advanced synchrotron X-ray powder diffraction analysis has revealed that hydroxyzine dihydrochloride crystallizes in the monoclinic space group P21 (#4). The unit cell parameters demonstrate a = 11.48735(10) Å, b = 7.41792(7) Å, c = 14.99234(15) Å, with β = 110.4383(10)°, resulting in a unit cell volume V = 1197.107(13) Å3 and Z = 2. These crystallographic parameters indicate a relatively compact crystal structure with moderate cell volume, suggesting efficient molecular packing arrangements.

The crystal structure exhibits distinctive architectural features characterized by alternating polar and nonpolar layers parallel to the ab-plane. The polar regions encompass cation-anion interactions and extensive hydrogen bonding networks, while nonpolar regions contain the aromatic ring systems. Notably, the C6H5 and chlorinated phenyl rings adopt adjacent orientations, facilitating π-π stacking interactions. The hydroxyl-containing side chain demonstrates conformational disorder over two configurations with approximately 70/30% occupancy, indicating dynamic flexibility in the solid state.

The melting point ranges from 190-192°C according to commercial specifications, with some sources reporting 193°C. This thermal stability reflects the strong intermolecular interactions present in the crystal lattice. The compound appears as white to light yellow powder or crystalline material, with storage recommendations suggesting maintenance at room temperature under inert gas conditions due to air sensitivity and hygroscopic properties.

Crystallographic Parameter Value Source
Space Group P21 (#4)
a 11.48735(10) Å
b 7.41792(7) Å
c 14.99234(15) Å
β 110.4383(10)°
Volume 1197.107(13) Å3
Z 2
Melting Point 190-193°C

Spectroscopic Profiles: NMR, IR, and Mass Spectrometry

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural confirmation for hydroxyzine dihydrochloride. The 1H NMR spectrum demonstrates characteristic resonances corresponding to the various proton environments within the molecule. The aromatic protons from both the phenyl and chlorophenyl rings appear in the 7-8 ppm region, while the piperazine ring protons exhibit complex multipicity patterns in the 2-3 ppm range. The ethoxy chain protons display distinct triplet and quartet patterns, and the terminal hydroxyl proton appears as a broad singlet subject to exchange phenomena.

Infrared (IR) spectroscopy reveals characteristic absorption bands that confirm the molecular structure and functional groups present. The broad absorption around 3300-3500 cm-1 corresponds to O-H stretching from the hydroxyl group and N-H stretching from protonated nitrogen centers. Aromatic C-H stretching appears near 3000 cm-1, while aliphatic C-H stretching occurs at slightly lower frequencies. The C-O stretching vibrations from the ether linkages manifest around 1100-1200 cm-1, and aromatic C=C stretching bands appear in the 1450-1600 cm-1 region.

Mass spectrometry analysis provides molecular weight confirmation and fragmentation patterns characteristic of the compound structure. LC-MS data shows significant ion peaks at m/z 201.048767 (100% relative intensity), 203.044968 (54.58%), 166.078506 (44.72%), and 375.185242 (42.11%). The base peak at m/z 201 likely represents a characteristic fragment resulting from cleavage of the ethoxy side chain, while the peak at m/z 375 corresponds to the molecular ion minus the chloride ions. These fragmentation patterns provide diagnostic information for compound identification and purity assessment.

Properties

IUPAC Name

2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]ethanol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27ClN2O2.2ClH/c22-20-8-6-19(7-9-20)21(18-4-2-1-3-5-18)24-12-10-23(11-13-24)14-16-26-17-15-25;;/h1-9,21,25H,10-17H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANOMHKZSQFYSBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCOCCO)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29Cl3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

68-88-2 (Parent)
Record name Hydroxyzine hydrochloride [USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002192203
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID2040737
Record name Hydroxyzine dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2040737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

447.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2192-20-3, 163837-37-4, 163837-38-5
Record name Hydroxyzine hydrochloride [USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002192203
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydroxyzine dihydrochloride, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163837374
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydroxyzine dihydrochloride, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163837385
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanol, 2-[2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]-, hydrochloride (1:2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Hydroxyzine dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2040737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hydroxyzine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.897
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HYDROXYZINE DIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76755771U3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name HYDROXYZINE DIHYDROCHLORIDE, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5AQ4KXB9U4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name HYDROXYZINE DIHYDROCHLORIDE, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GF8H55RPZ9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Alkylation of 1-(4-Chlorobenzhydryl)piperazine

The alkylation step is typically conducted in aqueous media to enhance reaction efficiency and reduce organic solvent use. A representative protocol involves:

  • Reactants : CBNP (1 equiv), 2-chloroethanol (1.2–1.5 equiv).

  • Base : Potassium carbonate (2–3 equiv) to deprotonate the piperazine nitrogen.

  • Catalyst : Tetrabutyl ammonium bromide (TBAB, 0.1–0.5% w/w) as a phase-transfer catalyst.

  • Conditions : Heating at 80–90°C for 2–3 hours under vigorous stirring.

The reaction mechanism proceeds via an SN2 pathway, where the piperazine nitrogen attacks the electrophilic carbon of 2-chloroethanol, displacing chloride and forming the ether linkage. TBAB facilitates interfacial transfer of reactants, accelerating the reaction rate.

Table 1: Optimization of Alkylation Conditions

ParameterOptimal RangeImpact on Yield/Purity
Temperature80–90°CHigher temperatures reduce reaction time but risk side reactions
Molar Ratio (CBNP:Alkylating Agent)1:1.2Excess alkylating agent ensures complete conversion
Catalyst Loading (TBAB)0.3% w/wMaximizes phase transfer without foaming issues
Reaction Time2–3 hoursLonger durations do not improve yield significantly

Water-Based Synthesis Protocols

A patented water-based method (WO2010046908A2) eliminates traditional organic solvents, offering environmental and cost advantages.

Stepwise Procedure

  • Reaction Setup : CBNP (34.9 mmol) is suspended in water (30 mL) at 25°C.

  • Base Addition : Potassium carbonate (69.9 mmol) and TBAB (0.05 g) are introduced to deprotonate the piperazine and facilitate solubilization.

  • Alkylation : 2-Chloroethanol (50.9 mmol) is added dropwise, and the mixture is heated to 80°C for 2 hours.

  • Workup : The crude product is extracted with ethyl acetate, washed with brine, and concentrated under reduced pressure to yield the free base (94% yield).

Advantages :

  • Reduced Solvent Waste : Water replaces toluene or dichloromethane.

  • Scalability : Reactions proceed efficiently in ≥3 L batches.

  • Purity : HPLC analysis confirms ≥98% purity post-extraction.

Salt Formation and Purification

The free base is converted to hydroxyzine dihydrochloride via HCl gas treatment or aqueous HCl addition:

  • Acidification : The free base is dissolved in anhydrous ethanol, and concentrated HCl (2.2 equiv) is added at 0–5°C to prevent overheating.

  • Crystallization : The mixture is cooled to −20°C, inducing precipitation of the dihydrochloride salt.

  • Filtration and Drying : The crystals are vacuum-filtered, washed with cold ethanol, and dried at 40°C under reduced pressure (melting point: 190–200°C).

Table 2: Salt Formation Parameters

ParameterOptimal ValueOutcome
HCl Equivalents2.2Ensures complete protonation
Crystallization Temperature−20°CMaximizes yield and crystal purity
Drying Conditions40°C, 12 hoursPrevents decomposition

Analytical Verification

Post-synthesis analysis ensures compliance with pharmacopeial standards:

  • HPLC : A C18 column with UV detection at 230 nm confirms purity (≥98%).

  • Spectrophotometry : Ion-pair extraction with Orange G dye (λmax = 480 nm) quantifies hydroxyzine content in pharmaceuticals.

  • IR Spectroscopy : Peaks at 3300 cm⁻¹ (N-H stretch) and 1597 cm⁻¹ (C-N stretch) validate structural integrity.

Industrial-Scale Considerations

Large-scale production (≥100 kg batches) requires:

  • Continuous Stirred-Tank Reactors (CSTRs) : Maintain consistent temperature and mixing.

  • In-Line Analytics : Real-time HPLC monitoring adjusts reaction parameters dynamically.

  • Waste Management : Aqueous waste is neutralized and filtered to remove residual organics.

Comparative Analysis of Methods

Table 3: Traditional vs. Water-Based Synthesis

AspectTraditional Method (Organic Solvents)Water-Based Method
Solvent CostHigh (toluene, DCM)Low (water)
Reaction Time4–6 hours2–3 hours
Yield85–90%92–94%
Environmental ImpactHigh VOC emissionsMinimal waste

Challenges and Mitigation Strategies

  • Impurity Formation : Over-alkylation or oxidation products may arise.

    • Solution : Strict temperature control and inert atmospheres (N₂ or Ar).

  • Crystallization Issues : Poor crystal morphology affects filtration.

    • Solution : Seeding with pure hydroxyzine dihydrochloride crystals.

Chemical Reactions Analysis

Types of Reactions

Hydroxyzine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Cetirizine, an active metabolite with antihistamine properties.

    Reduction: Various reduced forms of hydroxyzine, though these are less commonly studied.

    Substitution: Substituted piperazine derivatives.

Scientific Research Applications

Anxiolytic Effects

Hydroxyzine is commonly prescribed for the short-term relief of anxiety symptoms. It acts by suppressing the activity of certain subcortical structures in the brain, such as the reticular formation and limbic system, which helps alleviate feelings of anxiety and reduces emotional responses to stress .

Clinical Evidence

A systematic review indicated that hydroxyzine demonstrates efficacy in treating generalized anxiety disorder when compared to placebo . However, the data on its effectiveness relative to benzodiazepines remains inconclusive due to insufficient comparative studies .

Sedation and Premedication

Hydroxyzine is frequently used as a sedative before and after surgical procedures. It helps induce relaxation and sleepiness, making it beneficial in premedication protocols for surgeries .

Dosage Guidelines

  • Adults : 50-100 mg administered before surgery.
  • Children : 0.6 mg/kg as a premedication dose .

Management of Allergic Reactions

As an antihistamine, hydroxyzine effectively treats itching associated with allergic reactions, such as chronic urticaria and atopic dermatitis. By blocking histamine receptors, it alleviates symptoms related to allergies .

Research Insights

A study on controlled release formulations of hydroxyzine showed promising results in minimizing side effects while enhancing therapeutic efficacy for skin conditions .

Antiemetic Properties

Hydroxyzine has demonstrated antiemetic effects, particularly useful in managing nausea and vomiting related to motion sickness and post-operative conditions .

Clinical Studies

Research has shown that hydroxyzine can significantly reduce nausea in patients undergoing surgery or experiencing motion sickness .

Use in COVID-19 Patients

Recent studies have investigated hydroxyzine's potential benefits for hospitalized COVID-19 patients. A retrospective observational study suggested that hydroxyzine use was associated with reduced mortality rates among these patients . This finding indicates possible therapeutic roles beyond traditional applications.

Controlled Release Formulations

Innovative drug delivery systems, such as the Microsponge Delivery System, have been developed to enhance the pharmacokinetics of hydroxyzine. These formulations aim to control the release of the drug into the skin, thereby improving efficacy while minimizing systemic side effects .

Summary Table of Hydroxyzine Applications

ApplicationDescriptionDosage Guidelines
AnxiolyticRelief from anxiety symptoms by acting on subcortical brain structuresAdults: 50-100 mg q.i.d
SedationInduction of sleepiness before/after surgeryAdults: 50-100 mg pre-surgery
Allergic Reaction ManagementTreatment of itching from allergiesAdults: 25 mg t.i.d or q.i.d
AntiemeticReduction of nausea and vomitingAs needed based on symptoms
COVID-19 TreatmentPotential reduction in mortality ratesVaries based on clinical protocol
Controlled Release FormulationsEnhanced drug delivery for topical applicationsBased on formulation specifics

Mechanism of Action

Hydroxyzine exerts its effects primarily by acting as a potent and selective histamine H1 receptor inverse agonist. This action blocks the effects of histamine, thereby reducing symptoms of allergies and anxiety. Additionally, hydroxyzine has sedative properties due to its action on the central nervous system, where it suppresses activity at subcortical levels .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Pharmacological Comparison with Piperazine-class Antihistamines

Hydroxyzine dihydrochloride shares structural similarities with other piperazine derivatives, such as cetirizine hydrochloride, its second-generation metabolite. Unlike cetirizine, hydroxyzine retains significant affinity for non-H₁ receptors, including 5-HT₂A, D₁/D₂ dopamine, and α₁-adrenergic receptors, contributing to its broader pharmacological effects (e.g., sedation) . Cetirizine, however, is more selective for H₁ receptors, resulting in reduced central nervous system penetration and minimal sedation .

Parameter Hydroxyzine Dihydrochloride Cetirizine Hydrochloride
Generation First-generation Second-generation
Receptor Affinity H₁, 5-HT₂A, D₁/D₂, α₁ H₁ (highly selective)
Sedative Effect High Low
Antioxidant Activity -41.9% (menadione) Not reported

Antioxidant Efficacy Relative to Other Compounds

In a study evaluating oxidative stress reduction in pancreatic islets, hydroxyzine dihydrochloride demonstrated comparable efficacy to nicardipine hydrochloride (-41.9% vs. -41.9%) but was less potent than sulfisoxazole (-44.9%) .

Compound Menadione-Induced Reduction (%) H₂O₂-Induced Reduction (%)
Hydroxyzine dihydrochloride -41.9 -30.2
Sulfisoxazole -44.9 -43.3
Nicardipine hydrochloride -41.9 N/A

Salt Form Comparison: Dihydrochloride vs. Hydrochloride

Hydroxyzine is available as both dihydrochloride and hydrochloride salts. The dihydrochloride form incorporates two HCl molecules, enhancing solubility and stability in aqueous formulations compared to the monohydrochloride salt . Pharmacopeial monographs (Ph Eur, USP) specify distinct quality controls for each salt, reflecting differences in crystallinity and hygroscopicity .

Parameter Hydroxyzine Dihydrochloride Hydroxyzine Hydrochloride
Chemical Formula C₂₁H₂₉Cl₃N₂O₂ C₂₁H₂₇Cl₂N₂O₂
Solubility in Water <700 mg/mL Data not publicly disclosed
Pharmacopeial Status Monographed in PH, BP, USP Monographed in USP

Analytical Methodologies and Precision

Hydroxyzine dihydrochloride is quantified using titrimetric and spectrophotometric methods. Titrimetric analysis with Oxone achieves a relative standard deviation (RSD) of 0.43–2.5% , while spectrophotometric methods (e.g., charge-transfer complexation) report RSD ≤0.79% . These methods offer higher precision compared to techniques used for structurally related compounds like meclizine dihydrochloride, which often require HPLC .

Biological Activity

Hydroxyzine dihydrochloride (HHCL) is a first-generation antihistamine widely used for its anxiolytic, sedative, and anti-allergic properties. Its biological activity extends beyond mere antihistamine effects, implicating various pathways in the immune response, central nervous system interactions, and potential therapeutic applications in dermatological conditions. This article provides a detailed examination of the biological activities of hydroxyzine dihydrochloride, supported by research findings, case studies, and data tables.

Histamine Receptor Antagonism

Hydroxyzine primarily exerts its effects through antagonism of the H1 histamine receptor. This action not only alleviates allergic reactions but also has sedative effects due to its ability to cross the blood-brain barrier. A study utilizing positron emission tomography (PET) found that a single 30 mg dose of hydroxyzine resulted in 67.6% occupancy of the H1 receptor in the brain, correlating with subjective reports of sleepiness and cognitive impairment .

Immunomodulatory Effects

Recent studies have highlighted hydroxyzine's immunomodulatory properties. Research indicated that HHCL can trigger a mild inflammatory response in non-activated macrophages while exerting anti-inflammatory effects on activated macrophages. The intracellular mechanisms involved include modulation of the p38 MAPK and PI3K pathways .

Clinical Applications

Anxiety and Sedation

Hydroxyzine is frequently prescribed for anxiety management due to its anxiolytic properties. Its sedative effects are particularly beneficial in preoperative settings or for patients experiencing acute anxiety episodes.

Dermatological Conditions

A real-world observational study demonstrated that hydroxyzine significantly improved symptoms of pruritus (itching) and overall quality of life in patients with chronic dermatological conditions. The study involved 400 patients over 12 weeks, showing substantial improvements in pruritus scores and quality of life metrics .

Case Studies

  • Fixed Drug Eruption
    A report documented four pediatric cases where hydroxyzine caused a fixed drug eruption on the penis. The condition resolved upon discontinuation of the drug, highlighting the potential for adverse dermatological reactions despite its therapeutic benefits .
  • Premedication Efficacy
    A clinical trial assessed the efficacy of hydroxyzine as premedication in pediatric patients undergoing surgery. Results indicated that combining hydroxyzine with midazolam significantly reduced complications compared to midazolam alone .

Table 1: Effects of Hydroxyzine on Macrophage Activation

Treatment Condition% Cells Positive for p-PI3K+ (Mean ± SD)% Cells Positive for p38- (Mean ± SD)
Control12.03 ± 1.8377.00 ± 8.07
LPS46.80 ± 2.7262.56 ± 6.20
LPS + HHCL64.33 ± 5.2938.53 ± 1.40

This table summarizes findings from studies investigating the immunomodulatory effects of hydroxyzine on macrophages, illustrating its role in modulating inflammatory responses through specific intracellular pathways .

Table 2: Improvement in Quality of Life Metrics

Time PointDLQI Score Improvement (Mean ± SD)5-D Itch Score Improvement (Mean ± SD)
Baseline--
Week 2Significant ImprovementSignificant Improvement
Week 4Significant ImprovementSignificant Improvement
Week 8Significant ImprovementSignificant Improvement
Week 12Significant ImprovementSignificant Improvement

This table reflects results from an observational study assessing hydroxyzine's effectiveness in managing pruritus over time .

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying hydroxyzine dihydrochloride in pharmaceutical formulations?

  • Methodological Answer :

  • UV-Vis Spectrophotometry : Utilize charge-transfer complexation with π-acceptors (e.g., chloranilic acid) at optimized wavelengths (e.g., 530 nm). This method achieves linearity in the 2–20 µg/mL range with a recovery rate of 98–102% .
  • Titrimetry : Employ Oxone (potassium peroxymonosulfate) in acidic media for redox titration, yielding a relative standard deviation (RSD) of 0.45% .
  • HPLC : Use C18 columns with mobile phases like methanol:phosphate buffer (pH 3.5) and UV detection at 230 nm. Validate with retention time consistency and spike-recovery tests .

Q. What are the solubility and stability profiles of hydroxyzine dihydrochloride in common laboratory solvents?

  • Methodological Answer :

  • Solubility :
  • Water: >700 mg/mL (at 25°C) .
  • Ethanol: 220 mg/mL; Chloroform: 60 mg/mL; Acetone: 2 mg/mL .
  • Stability : Store lyophilized powder at -20°C in airtight containers. Solutions in water or ethanol are stable for ≤1 month at -20°C .

Q. What safety protocols are critical for handling hydroxyzine dihydrochloride in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for powder handling .
  • First Aid : For skin exposure, rinse with water for 15 minutes; for inhalation, move to fresh air and seek medical attention .
  • Storage : Keep in locked, dry cabinets at room temperature, away from oxidizing agents .

Advanced Research Questions

Q. How can HPLC parameters be optimized to separate hydroxyzine dihydrochloride from its metabolites in biological matrices?

  • Methodological Answer :

  • Column : Use a reverse-phase C18 column (150 mm × 4.6 mm, 5 µm) with guard columns to prevent matrix interference.
  • Mobile Phase : Gradient elution with acetonitrile:ammonium formate (10 mM, pH 4.0) at 1.0 mL/min.
  • Detection : UV at 230 nm or tandem mass spectrometry (LC-MS/MS) for enhanced specificity. Validate with matrix-matched calibration curves and ion suppression studies .

Q. How can discrepancies in pharmacokinetic data (e.g., bioavailability variations) across studies be resolved?

  • Methodological Answer :

  • Cross-Validation : Compare results from LC-MS (sensitivity: 0.1 ng/mL) and spectrophotometry to identify assay-specific biases .
  • In Vivo Sampling : Use serial blood sampling in animal models (e.g., rats) with stabilized EDTA plasma to minimize hydrolysis artifacts .

Q. What experimental designs are optimal for assessing hydroxyzine’s binding affinities to non-H1 receptors (e.g., 5-HT2A, D1/2)?

  • Methodological Answer :

  • Radioligand Displacement Assays : Use [³H]-ketanserin for 5-HT2A and [³H]-SCH23390 for D1 receptors. Conduct saturation binding (Kd) and competition (IC50) studies in transfected HEK293 cells .
  • Data Analysis : Calculate Ki values using Cheng-Prusoff equation and validate with Schild regression for functional antagonism .

Q. How should researchers address variability in reported physicochemical properties (e.g., melting point)?

  • Methodological Answer :

  • Purity Assessment : Use DSC (differential scanning calorimetry) to confirm melting points (reported ranges: 190–192°C vs. 193°C ).
  • Recrystallization : Purify via ethanol-water mixtures and compare FT-IR spectra to reference standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hydroxyzine Hydrochloride
Reactant of Route 2
Reactant of Route 2
Hydroxyzine Hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.